

Phenytoin-15n2,13c chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenytoin-15n2,13c	
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An In-depth Technical Guide to Phenytoin-15N2,13C

For Researchers, Scientists, and Drug Development Professionals

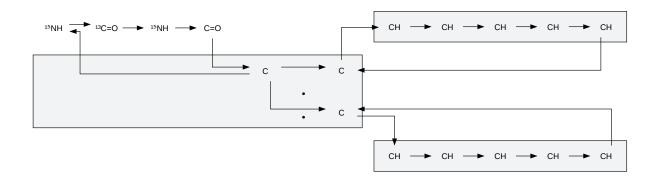
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Phenytoin-15N2,13C**, an isotopically labeled version of the widely used anticonvulsant drug, Phenytoin. Stable isotope-labeled compounds like **Phenytoin-15N2,13C** are crucial tools in drug development, particularly for use as internal standards in quantitative bioanalytical assays, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1]

Core Chemical Identity and Properties

Phenytoin-15N2,13C is the heavy-isotope labeled form of Phenytoin (5,5-Diphenylhydantoin), containing two nitrogen-15 (¹⁵N) atoms and one carbon-13 (¹³C) atom within the hydantoin ring structure.[1][2] This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical and physical properties.

Below is the chemical structure of **Phenytoin-15N2,13C**, indicating the positions of the isotopic labels.





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Caption: Chemical structure of Phenytoin-15N2,13C.

Quantitative Data Summary

The following tables summarize the key quantitative data for **Phenytoin-15N2,13C** and its unlabeled counterpart for comparison.

Table 1: Chemical Identifiers and Molecular Weights

Property	Phenytoin-15N2,13C	Phenytoin (Unlabeled)
Molecular Formula	C14 ¹³ CH12 ¹⁵ N2O2	C15H12N2O2[3][4]
Molecular Weight	255.25 g/mol [2]	252.27 g/mol [3][4]
CAS Number	78213-26-0[1]	57-41-0[3]
IUPAC Name	5,5-diphenyl-1,3-15N2-2-13C- imidazolidine-2,4-dione	5,5-diphenylimidazolidine-2,4- dione[3]



Table 2: Physical and Chemical Properties (Unlabeled Phenytoin) Note: These properties are for the unlabeled compound but are expected to be nearly identical for the isotopically labeled version.

Property	Value	Source
Melting Point	286 °C	[5]
Water Solubility	0.032 g/L at 22 °C	[5]
log K₀w (Octanol-Water Partition Coefficient)	2.47	[5]
рКа	8.33	[5]
Appearance	Fine white or almost white crystalline powder.[3]	[3]

Mechanism of Action

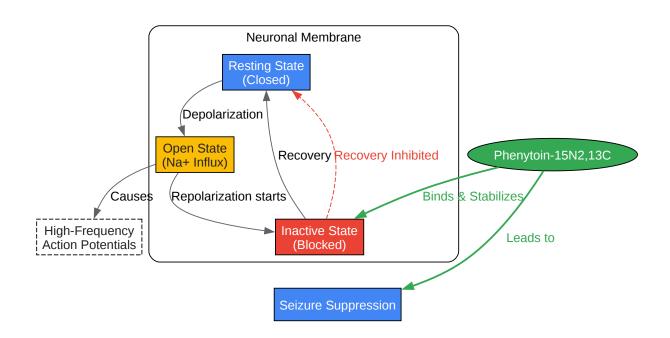
Phenytoin's primary mechanism of action as an antiepileptic drug is the modulation of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6] In conditions like epilepsy, neurons can fire at abnormally high frequencies, leading to seizures. Phenytoin stabilizes these neurons and prevents the propagation of seizure activity.[7]

The key steps in its mechanism are:

- State-Dependent Blockade: Phenytoin exhibits use-dependent (or state-dependent) blockade, meaning it preferentially binds to VGSCs that are frequently active.[7]
- Stabilization of the Inactive State: It selectively binds to the VGSCs in their inactive state, prolonging this state and delaying the channel's recovery to the resting state.[8][7][9]
- Inhibition of High-Frequency Firing: By stabilizing the inactive state, Phenytoin prolongs the refractory period during which a neuron cannot generate another action potential.[8] This action effectively dampens the sustained, high-frequency repetitive firing of neurons that underlies seizure activity.[7]



While its primary target is the VGSC, Phenytoin has also been noted to have minor effects on other ion channels, such as calcium channels, and may influence certain neurotransmitters, though these are considered secondary to its main anticonvulsant effect.[8] The α subunits of the sodium channels in the brain, encoded by genes like SCN1A, SCN2A, and SCN3A, are the principal targets.[10]



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Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.

Experimental Protocols

Phenytoin-15N2,13C is primarily used as an internal standard for the accurate quantification of Phenytoin in biological matrices. Below are detailed protocols for common analytical techniques.

Protocol 1: Quantification by Isotope Dilution LC-MS/MS

Foundational & Exploratory





This method is the gold standard for therapeutic drug monitoring of Phenytoin, leveraging a stable isotope-labeled internal standard for high precision and accuracy.[11][12]

- 1. Sample Preparation (Free Phenytoin in Serum/Plasma):
- a. Ultrafiltration: Transfer 500 μ L of patient serum or plasma into a commercially available ultrafiltration device (e.g., with a molecular weight cut-off of 30 kDa).
- b. Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 30 minutes at 25 °C) to separate the protein-free ultrafiltrate.[12]
- c. Protein Precipitation: To 100 μL of the ultrafiltrate, add 200 μL of a protein precipitation solution. This solution should be acetonitrile containing the internal standard, Phenytoin-15N2,13C, at a known concentration (e.g., 500 ng/mL).[12]
- d. Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 16,000 x g for 5 minutes) to pellet the precipitated proteins.
- e. Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
- 2. LC-MS/MS Instrumentation and Conditions:
- a. Liquid Chromatography (LC):
- Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Phenytoin from matrix components (e.g., 5% B to 95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μL.
- b. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI), positive or negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).[12]
- MRM Transitions (example):
- Phenytoin (Analyte): Q1: 253.1 -> Q3: 182.1
- Phenytoin-15N2,13C (IS): Q1: 256.1 -> Q3: 185.1
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.

3. Quantification:

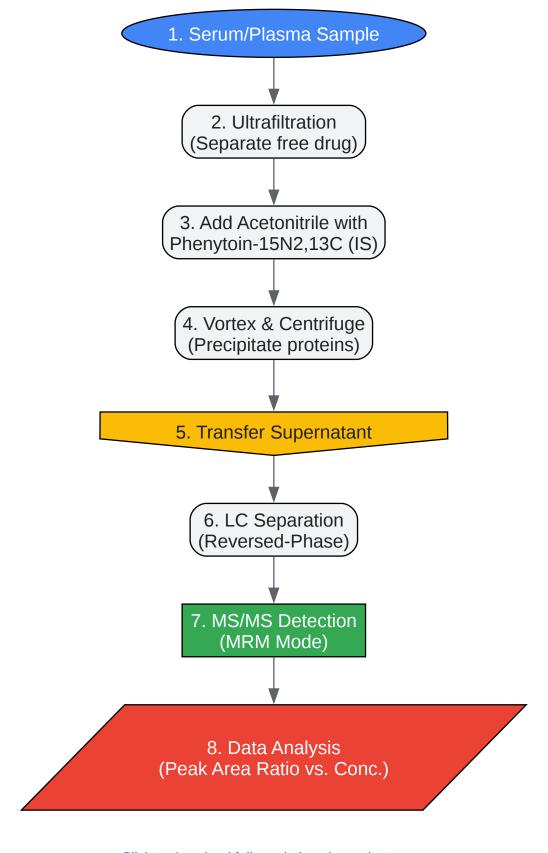






- a. Generate a calibration curve by preparing standards of unlabeled Phenytoin at various concentrations in a blank matrix (e.g., drug-free serum).
- b. Spike each calibrator and quality control (QC) sample with the same fixed concentration of **Phenytoin-15N2,13C** internal standard.
- c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
- d. Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.





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Caption: Experimental workflow for quantification by isotope dilution LC-MS/MS.



Protocol 2: Analysis by Quantitative NMR (qNMR)

While less sensitive than LC-MS/MS, qNMR is a powerful primary method that can be used for purity assessment and quantification without needing a specific reference standard for the analyte itself.[13]

1. Sample Preparation:

- a. Accurately weigh approximately 20-60 mg of the **Phenytoin-15N2,13C** sample and a suitable internal standard (e.g., picric acid) into a vial.[13] The internal standard must have signals that do not overlap with the analyte.
- b. Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as DMSO-d₆, which is effective for dissolving Phenytoin.[13]
- c. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

- a. Spectrometer: A benchtop (e.g., 60 MHz) or high-field NMR spectrometer can be used.[13]
- b. Experiment: Acquire a quantitative ¹H NMR spectrum.
- c. Acquisition Parameters (Example for ensuring quantitation):
- Pulse Angle: 90°
- Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (e.g., 30 seconds) to ensure full relaxation.
- Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).
- Temperature: Maintain a constant temperature (e.g., 32 °C).[13]

3. Data Processing and Analysis:

- a. Apply a line broadening factor (e.g., 0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation.[13]
- b. Carefully phase the spectrum and perform baseline correction.
- c. Integrate a well-resolved, non-overlapping signal from Phenytoin (e.g., the aromatic protons) and a known signal from the internal standard.
- d. Calculate the concentration or purity of Phenytoin using the following formula:



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- To cite this document: BenchChem. [Phenytoin-15n2,13c chemical structure and properties].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12404518#phenytoin-15n2-13c-chemical-structure-and-properties]

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